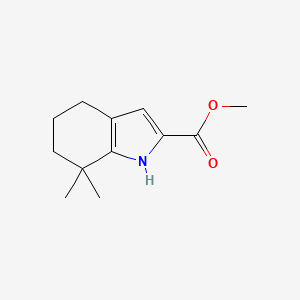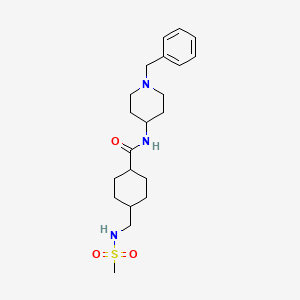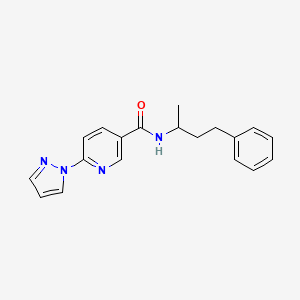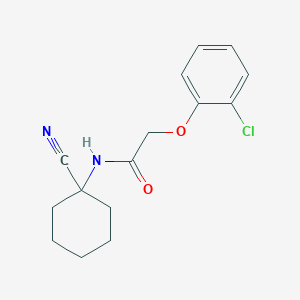![molecular formula C16H12F3N5O2 B2549099 (4-metoxifenil){1-[4-metil-6-(trifluorometil)-2-pirimidinil]-1H-1,2,3-triazol-4-il}metanona CAS No. 861207-84-3](/img/structure/B2549099.png)
(4-metoxifenil){1-[4-metil-6-(trifluorometil)-2-pirimidinil]-1H-1,2,3-triazol-4-il}metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methoxyphenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone is a useful research compound. Its molecular formula is C16H12F3N5O2 and its molecular weight is 363.3. The purity is usually 95%.
BenchChem offers high-quality (4-methoxyphenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methoxyphenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los derivados de la triptolina han llamado la atención debido a sus diversas actividades biológicas, que incluyen efectos anti-VIH, antiinflamatorios, antileishmaniales, antitripanosomales y antitumorales .
- Ejemplos notables de derivados de triptolina 1,3-disustituidos incluyen un antagonista del receptor de somatostatina tipo 3, un agente antiviral para el virus del mosaico del tabaco y un captador de radicales antioxidantes .
- Los investigadores han sintetizado los cuatro estereoisómeros de la triptolina o tetrahidro-β-carbolina utilizando amidación sin catalizador del éster metílico con metilamina en condiciones suaves .
- La reacción de Pictet-Spengler se emplea comúnmente para la modificación en estas posiciones, aunque las condiciones severas pueden afectar la estereoquímica del carbono asimétrico .
Actividades Biológicas y Farmacología
Química Sintética y Modificación Estructural
Citotoxicidad y Viabilidad Celular
Mecanismo De Acción
Target of action
Compounds containing the pyrimidine and triazole moieties are known to interact with a variety of biological targets. For example, pyrimidine derivatives are often used as antiviral, anti-inflammatory, and anticancer agents . Triazole derivatives, on the other hand, are known to exhibit antifungal, antibacterial, and antitubercular activities .
Mode of action
The mode of action of these compounds typically involves interaction with enzymes or receptors in the cell. For instance, some pyrimidine derivatives inhibit the action of certain enzymes, thereby preventing the synthesis of viral DNA .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in DNA synthesis, it could affect the replication of viruses .
Pharmacokinetics
The ADME properties of the compound would depend on its chemical structure. For instance, the presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability .
Result of action
The molecular and cellular effects would depend on the compound’s mode of action and its specific targets. For example, if the compound inhibits a key enzyme in a viral replication pathway, it could lead to a decrease in viral load .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of its environment, as this could influence the compound’s ionization state and, consequently, its ability to interact with its targets .
Propiedades
IUPAC Name |
(4-methoxyphenyl)-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O2/c1-9-7-13(16(17,18)19)21-15(20-9)24-8-12(22-23-24)14(25)10-3-5-11(26-2)6-4-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZVYSGUSPLIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C3=CC=C(C=C3)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2549016.png)


![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2549021.png)
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2549022.png)
![2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one](/img/structure/B2549024.png)

![ethyl 2-{2-[(1-{2-[(4-nitrophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2549026.png)

![3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2549031.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2549033.png)
![N-(4-chlorophenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2549035.png)

![6-(3-Methylbenzofuran-2-yl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549039.png)
